

discovery and synthesis of novel 13C labeled analytical standards

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Compound of Interest

Compound Name: tert-Butyl 4-aminobenzoate-13C6

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An In-depth Technical Guide to the Discovery and Synthesis of Novel ¹³C Labeled Analytical Standards

Introduction

In the fields of pharmaceutical development, metabolic research, and environmental science, the use of stable isotope-labeled compounds has become an indispensable tool for elucidating complex biological and chemical processes.[1][2] Among the various stable isotopes, Carbon-13 (13 C) labeled compounds have emerged as the gold standard for analytical standards due to their stability and ability to mimic the behavior of their unlabeled counterparts without exhibiting significant isotopic effects.[3] Unlike radioactive isotopes, 13 C is non-radioactive and can be safely used in a wide range of studies.[4] These labeled compounds are chemically identical to the active pharmaceutical ingredient or metabolite of interest, allowing for precise tracking and quantification in complex matrices.[5] This guide provides a comprehensive overview of the synthesis, purification, and application of novel 13 C labeled analytical standards.

Synthesis of ¹³C Labeled Compounds

The synthesis of ¹³C labeled compounds can be achieved through two primary methodologies: chemical synthesis and biosynthetic methods.[1]

Chemical Synthesis

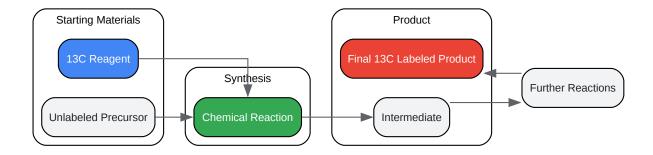


Chemical synthesis involves the incorporation of ¹³C atoms into a target molecule through a series of controlled chemical reactions. This approach offers precise control over the position of the label within the molecule. Common starting materials include commercially available ¹³C-labeled reagents such as ¹³C-carbon dioxide (¹³CO₂), ¹³C-methanol (¹³CH₃OH), and metal cyanides (M¹³CN).[1][6]

Key synthetic strategies include:

- Grignard Reactions: Introducing a ¹³C-carboxylate group by reacting a Grignard reagent with ¹³CO₂.[1]
- Nucleophilic Substitution: Using ¹³C-labeled alkyl halides or other electrophiles to introduce a ¹³C-labeled functional group.[1]
- Chemoenzymatic Synthesis: This powerful technique combines the selectivity of enzymes with the versatility of chemical synthesis to produce complex, specifically labeled molecules.

 [7]



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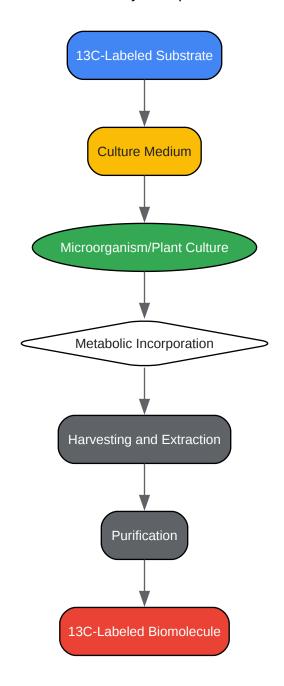
A generalized workflow for the chemical synthesis of a 13C labeled compound.

Biosynthetic Methods

Biosynthesis utilizes biological systems, such as microorganisms or plants, to incorporate ¹³C into complex molecules.[1] This method is particularly useful for producing uniformly labeled biomolecules like proteins, nucleic acids, and lipids.[1] The process typically involves culturing



the organism in a medium where the primary carbon source is a ¹³C-labeled substrate, such as [U-¹³C]-glucose.[1] The organism then naturally incorporates the ¹³C into its metabolites.[1]



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Workflow for the biosynthetic production of 13C labeled biomolecules.

Purification and Analysis

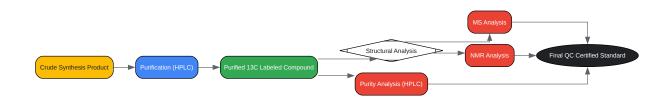
Following synthesis, the ¹³C labeled compound must be purified and its structure and purity confirmed.



Purification: High-Performance Liquid Chromatography (HPLC) is a widely used technique for isolating and purifying the target labeled product from the reaction mixture.[5]

Structural Confirmation and Quality Control:

- Mass Spectrometry (MS): Confirms the molecular weight and isotopic enrichment of the labeled compound.[5][8]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and confirms the position of the ¹³C label.[5][8][9]
- Analytical HPLC: Used to assess the chemical purity of the final product by detecting any non-labeled impurities.[5]



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Workflow for the purification and analysis of 13C labeled standards.

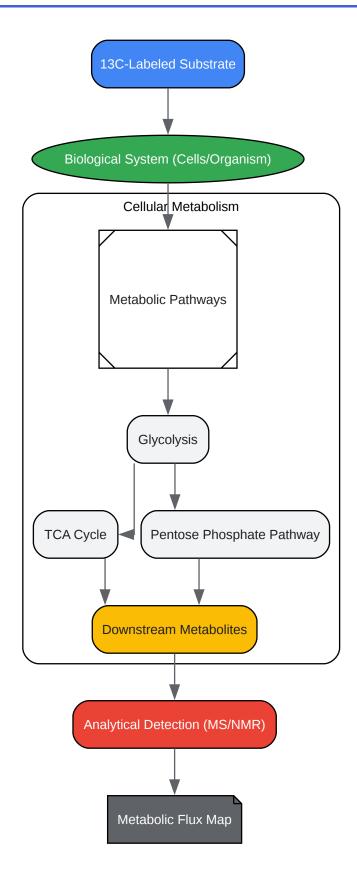
Applications in Research and Drug Development

¹³C labeled analytical standards have a wide array of applications in scientific research and pharmaceutical development.

Metabolic Tracing and Flux Analysis

By introducing a ¹³C-labeled substrate into a biological system, researchers can trace the metabolic fate of the carbon atoms through various pathways.[1][10][11] This technique, known as Metabolic Flux Analysis (MFA), provides quantitative insights into the rates of metabolic reactions and is invaluable for understanding disease states like cancer and diabetes.[10]





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Conceptual diagram of metabolic tracing using 13C labeled substrates.



Drug Metabolism and Pharmacokinetics (DMPK)

¹³C labeled compounds are crucial in DMPK studies to track the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate.[1][5] They are also instrumental in bioavailability and bioequivalence studies, which are essential for regulatory submissions.[2]

Quantitative Bioanalysis

In quantitative bioanalysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, ¹³C labeled compounds serve as ideal internal standards.[2][7] Because they have nearly identical chemical and physical properties to the analyte, they can accurately correct for variations during sample preparation and analysis, leading to highly accurate and precise measurements.[3]

Data Presentation

Table 1: Common ¹³C Labeled Precursors and Their

Applications

¹³ C Labeled Precursor	Labeling Pattern	Key Applications	References
[U- ¹³ C ₆]Glucose	Uniformly labeled	General metabolic screening, TCA cycle analysis	[12]
[1,2- ¹³ C ₂]Glucose	Specifically labeled	Glycolysis and Pentose Phosphate Pathway flux	[13]
[U-¹³C₅]Glutamine	Uniformly labeled	Anaplerotic reactions, TCA cycle analysis	[13]
¹³ CO ₂	Single carbon label	Carboxylation reactions	[6]
¹³ C- Methanol/lodomethan e	Single carbon label	Methylation reactions	[1][6]



Table 2: Comparison of Analytical Techniques for ¹³C

Labeled Compounds

Feature	Mass Spectrometry Nuclear Magnetic (MS) Resonance (NMR)		References	
Information Provided	Isotopic enrichment, molecular formula	Positional information of the label, structural elucidation	[4]	
Sensitivity	High (nanomolar to picomolar)	Lower	[4]	
Sample Requirement	Small	Larger	[14]	
Throughput	High	Low		
Key Advantage	Quantitative accuracy	Detailed structural information	[4][9]	

Table 3: Examples of Commercially Available ¹³C

Labeled Standards

Compound Name	Purity	Isotopic Purity	Key Applications	Reference
Tacrolimus- ¹³ C,	98.4% (HPLC)	99% atom ¹³ C	Immunosuppress ant research, TDM	[2]
Rapamycin-¹³C, D₃	97.0% (HPLC)	99% atom ¹³ C	Antibiotic research, PK studies	[2]
Triflusal- ¹³ C ₆	97.0% (HPLC)	99 atom % ¹³ C	Bioanalytical method development	[2]

Experimental Protocols



Protocol 1: General Synthesis of a ¹³C-Carboxylic Acid via Grignard Reaction

- Preparation of Grignard Reagent: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), react an appropriate alkyl or aryl halide with magnesium turnings in anhydrous diethyl ether or THF to form the Grignard reagent.
- Introduction of ¹³CO₂: Bubble ¹³CO₂ gas (from a cylinder) through the Grignard reagent solution at 0 °C. Alternatively, add crushed, solid ¹³CO₂ (dry ice) to the reaction mixture.
- Quenching: After the reaction is complete, quench the mixture by slowly adding aqueous acid (e.g., 1 M HCl) at 0 °C.
- Extraction: Extract the aqueous layer with an organic solvent (e.g., diethyl ether).
- Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude carboxylic acid by recrystallization or column chromatography.
- Analysis: Confirm the structure and isotopic incorporation using NMR and MS.

Protocol 2: ¹³C Labeling in Cell Culture for Metabolic Analysis

- Cell Seeding: Plate mammalian cells in standard growth medium and culture until they reach approximately 70-80% confluency.[12]
- Media Preparation: Prepare experimental medium by replacing the standard glucose with the desired ¹³C-labeled glucose (e.g., [U-¹³C₆]glucose).[12]
- Labeling: Aspirate the standard medium and replace it with the ¹³C-labeling medium. Culture the cells for a predetermined duration to allow for isotopic steady-state to be reached.
- Metabolite Extraction:
 - Rapidly quench metabolic activity by washing the cells with ice-cold saline.



- o Add a cold extraction solvent (e.g., 80% methanol) and incubate at -80 °C for 15 minutes.
- Scrape the cells and collect the cell lysate.
- Sample Preparation: Centrifuge the lysate to pellet cell debris. Collect the supernatant containing the extracted metabolites.
- Analysis: Dry the metabolite extract and analyze the mass isotopomer distributions of key metabolites using GC-MS or LC-MS.[12]

Conclusion

The discovery and synthesis of novel ¹³C labeled analytical standards are pivotal for advancing research and development across the life sciences. These stable, non-radioactive tracers provide unparalleled insights into metabolic pathways, drug mechanisms, and pharmacokinetic profiles.[1][5][15] The continuous development of innovative synthetic methodologies, including chemoenzymatic approaches, and the refinement of analytical techniques like high-resolution mass spectrometry and advanced NMR spectroscopy, will further enhance the utility of ¹³C labeled compounds.[7][16] As our understanding of complex biological systems deepens, the demand for a diverse and sophisticated toolbox of ¹³C labeled standards will undoubtedly continue to grow, driving further innovation in their design and synthesis.

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